REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[NH:16][C:9]2=[N:10][CH:11]=[CH:12][C:13]([O:14][CH3:15])=[C:8]2[CH:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[CH3:15][O:14][C:13]1[CH:12]=[CH:11][N:10]=[C:9]2[NH:16][C:6]([CH2:4][OH:3])=[CH:7][C:8]=12 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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1.9 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1=CC=2C(=NC=CC2OC)N1
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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0.218 g
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Type
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reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
O
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Type
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CUSTOM
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Details
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The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux temperature for 50 min
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Duration
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50 min
|
Type
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TEMPERATURE
|
Details
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After cooling
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Type
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ADDITION
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Details
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it was poured
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (4×15 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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After filtration
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated to dryness
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Type
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CUSTOM
|
Details
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the residue was chromatographed on a silica gel column
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Name
|
|
Type
|
product
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Smiles
|
COC1=C2C(=NC=C1)NC(=C2)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |